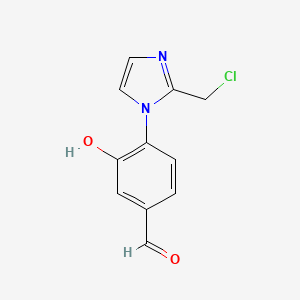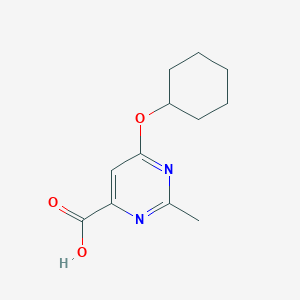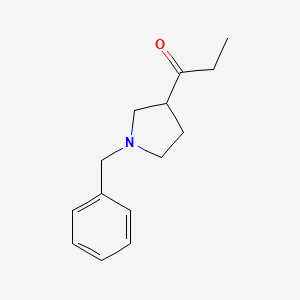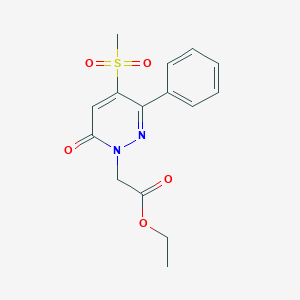
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is a compound that features a benzaldehyde moiety substituted with a chloromethyl-imidazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzaldehyde functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde typically involves the chloromethylation of an imidazole derivative followed by its coupling with a hydroxybenzaldehyde. One common method involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction conditions often require low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzoic acid.
Reduction: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzyl alcohol.
Substitution: 4-(2-(Substituted methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde.
Scientific Research Applications
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Bromomethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(2-(Methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Lacks the halogen substitution, which may affect its reactivity and biological activity.
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.
Uniqueness
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is unique due to the presence of both the chloromethyl and hydroxybenzaldehyde groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-[2-(chloromethyl)imidazol-1-yl]-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O2/c12-6-11-13-3-4-14(11)9-2-1-8(7-15)5-10(9)16/h1-5,7,16H,6H2 |
InChI Key |
YWBFHAUSOUBAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)N2C=CN=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)
![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)





![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)



![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)

